4-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethyl-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-3-16-9-12-18(13-10-16)30(27,28)24-17-11-14-21-19(15-17)23(26)25(4-2)20-7-5-6-8-22(20)29-21/h5-15,24H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUZUTWNJKYCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 922062-00-8 |
| Molecular Formula | C23H22N2O4S |
| Molecular Weight | 422.5 g/mol |
This compound acts primarily as a selective inhibitor of the dopamine D2 receptor. This receptor is crucial in modulating neurotransmission within the brain, influencing various neurological processes. The binding affinity of this compound to the D2 receptor suggests potential applications in treating conditions such as schizophrenia and bipolar disorder .
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant enzyme inhibition properties. In vitro assays have demonstrated its ability to inhibit specific enzymes involved in neurotransmitter metabolism. This inhibition can lead to altered levels of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function .
Cardiovascular Implications
A study evaluating the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance showed that compounds similar to 4-ethyl-N-(10-ethyl-11-oxo) could significantly reduce perfusion pressure in isolated rat heart models. The findings suggest that these compounds may interact with calcium channels, leading to vasodilation and reduced coronary resistance . The implications for cardiovascular health are noteworthy, indicating potential applications in managing hypertension.
Case Studies
Several case studies have explored the pharmacological effects of this compound:
- Dopamine Receptor Interaction : A study focused on the interaction of various derivatives with dopamine receptors highlighted the superior binding affinity of 4-ethyl-N-(10-ethyl...) compared to other sulfonamide derivatives. This suggests a targeted approach for CNS disorders .
- Calcium Channel Modulation : Another investigation utilized computational docking studies to predict interactions between this compound and calcium channels. The results indicated a potential for modulating calcium influx in cardiac tissues, which could be leveraged for therapeutic purposes in cardiovascular diseases .
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of 4-ethyl-N-(10-ethyl...) benzenesulfonamide. Theoretical studies using ADME (Absorption, Distribution, Metabolism, and Excretion) models suggest favorable permeability characteristics across biological membranes. This indicates that the compound could achieve effective concentrations in target tissues following administration .
Comparison with Similar Compounds
Compound A : 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide
- Core Structure : Dibenzo[b,f][1,4]thiazepine (sulfur atom instead of oxygen in the oxazepin ring).
- Substituents : 4-Methoxybenzyl ester at position 6.
- Synthesis : Prepared via NaH-mediated coupling of 1-(bromomethyl)-4-methoxybenzene with a thiazepine-carboxylic acid precursor in DMF, yielding 9% after HPLC purification .
- Key Difference : The sulfur atom in the thiazepine core may enhance lipophilicity and alter electronic properties compared to the oxygen-containing oxazepin system.
Compound B : N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
- Core Structure : Dibenzo[b,f][1,4]oxazepine lacking the 11-oxo group.
- Substituents : 10-Acetyl group instead of 10-ethyl, and 4-methylbenzenesulfonamide.
- Properties: Molecular weight = 408.47 g/mol (C₂₂H₂₀N₂O₄S).
Sulfonamide Substituent Variations
Compound C : N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide
- Substituents : 2,4-Dimethoxybenzenesulfonamide.
Compound D : N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Substituents : Tetrahydronaphthalene sulfonamide.
- Properties : The partially saturated naphthalene ring may enhance conformational flexibility and π-stacking interactions in biological targets, contrasting with the planar benzenesulfonamide in the target compound .
Functional Group Modifications
Compound E : N-(12-Amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide
- Core Structure : Anthracene-derived scaffold instead of dibenzooxazepin.
- Substituents: 12-Amino and ethano-bridged anthracene.
- Relevance : Highlights the diversity of sulfonamide applications in polycyclic systems, though its anthracene core limits direct comparison with oxazepin derivatives .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : Low yields (e.g., 9% for Compound A) suggest difficulties in functionalizing the dibenzoheterocycle core, likely due to steric hindrance or competing side reactions .
- Structure-Activity Relationships (SAR): The 11-oxo group in the target compound may stabilize keto-enol tautomerism, influencing binding to biological targets. Ethyl groups (vs. acetyl or methoxy) balance lipophilicity and metabolic stability, making the target compound a promising candidate for further pharmacological studies .
Q & A
Q. Advanced Mechanistic Studies
- Enzyme kinetics : Measure inhibition constants (Ki) using fluorogenic substrates or SPR for target binding affinity.
- Cellular assays : CRISPR-based gene knockout or siRNA silencing of putative targets (e.g., kinases) to assess functional dependency.
- Structural biology : Co-crystallization with target proteins (e.g., HDACs or COX-2) to visualize binding modes .
How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy) across studies?
Q. Advanced Data Contradiction Analysis
- Orthogonal validation : Replicate assays in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Dose-response profiling : Compare EC₅₀ values across cell lines (e.g., RAW 264.7 for anti-inflammatory activity vs. bacterial cultures).
- Metabolomic profiling : Identify off-target effects or metabolite interference using LC-MS/MS .
What computational strategies are employed to predict interaction modes with potential protein targets?
Q. Advanced Computational Modeling
- Molecular docking (AutoDock Vina, Glide) : Screen against protein databases (PDB) to prioritize targets.
- Molecular dynamics (MD) simulations (GROMACS) : Assess binding stability over 100+ ns trajectories.
- Pharmacophore modeling (MOE) : Identify critical interaction features (e.g., hydrogen bonds with sulfonamide oxygen) .
What methodologies are employed in SAR studies for derivatives of this sulfonamide-oxazepine hybrid?
Q. Advanced SAR Analysis
- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at positions 4 (ethyl) or 10 (ethyl) to modulate steric/electronic effects.
- QSAR modeling : Use PLS regression to correlate logP, polar surface area, and IC₅₀ values.
- Biological testing : Prioritize analogs with >10-fold potency improvements in primary assays .
What integrated approaches are recommended for identifying primary molecular targets in complex systems?
Q. Advanced Target Identification
- Chemical proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS.
- Transcriptomics (RNA-seq) : Compare gene expression profiles in treated vs. untreated cells.
- Phenotypic screening : Combine high-content imaging with machine learning to map activity to pathways .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
